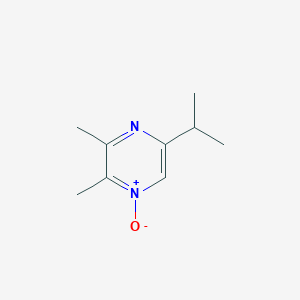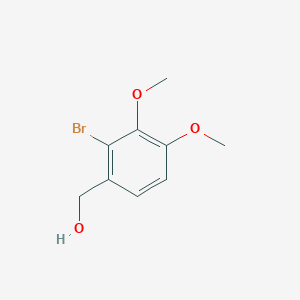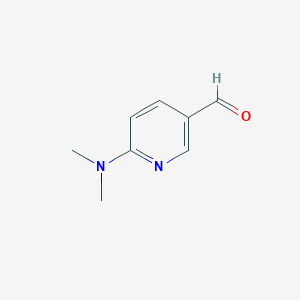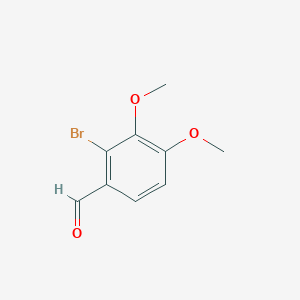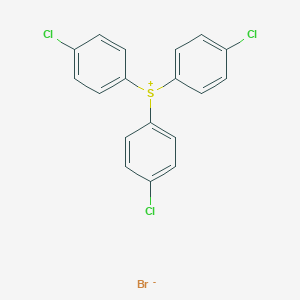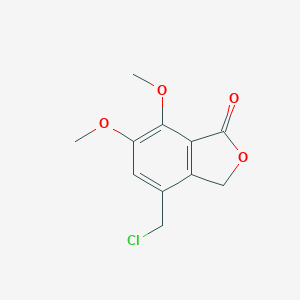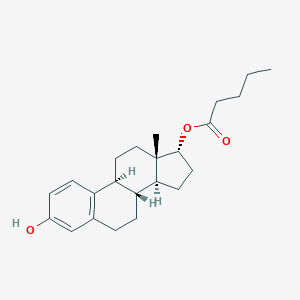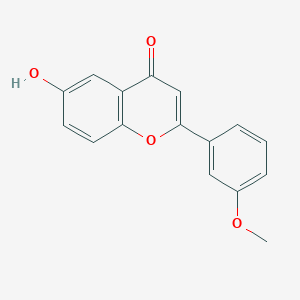
6-Hydroxy-3'-methoxyflavone
Descripción general
Descripción
6-Hydroxy-3’-methoxyflavone, also known as 3-Hydroxy-6-methoxyflavone or 6-Methoxyflavonol, is a type of flavone . It has the molecular formula C16H12O4 . This compound is a type of flavonoid, a class of compounds with various biological activities .
Molecular Structure Analysis
The molecular structure of 6-Hydroxy-3’-methoxyflavone consists of a flavone backbone with a hydroxy group at the 3’ position and a methoxy group at the 6 position . The molecular weight of this compound is 268.26 Da .Aplicaciones Científicas De Investigación
Antiviral Properties
6-Hydroxy-3'-methoxyflavone and related compounds have demonstrated significant antiviral activities. Notably, they have been effective against picornaviruses such as poliomyelitis and rhinoviruses. The structure-activity relationship studies indicate that specific functional groups are essential for high antiviral activity. For instance, 4',7-dihydroxy-3-methoxy-5,6-dimethylflavone exhibited particularly high in vitro effectiveness against poliovirus type 1 and various rhinovirus serotypes, demonstrating the potential of these compounds in antiviral therapies (De Meyer et al., 1991).
Synthetic Studies
Research has also been focused on the synthesis of new 6-Amino-3-methoxyflavones, aiming to explore their potential as antibacterial agents. The significance of the methoxy group at position-3 in enhancing biological activity is highlighted, and various synthetic pathways have been explored for these compounds (Palkar & Master, 2000).
Natural Occurrence and Structural Studies
The compound has been identified in natural sources like Millettia zechiana, alongside other flavonoid compounds. The structural elucidation of these compounds provides insight into their chemical characteristics and potential applications in various fields (Parvez & Ogbeide, 1990).
Drug Delivery Research
6-Methoxyflavone, a related compound, has been studied for its ability to be loaded onto magnetic nanoparticles for drug delivery applications. This research indicates the potential of such compounds in targeted pharmaceutical therapies, leveraging their biological activity and compatibility with innovative drug delivery systems (Sameena & Enoch, 2018).
Direcciones Futuras
Flavonoids, including 6-Hydroxy-3’-methoxyflavone, have been the subject of extensive research due to their diverse biological activities . Future research may focus on further elucidating the biological activities of these compounds and developing them into effective therapeutic agents . Additionally, the development of novel synthesis and biotransformation methods for these compounds is a promising area of future research .
Propiedades
IUPAC Name |
6-hydroxy-2-(3-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-12-4-2-3-10(7-12)16-9-14(18)13-8-11(17)5-6-15(13)20-16/h2-9,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOPPXPJVKFGSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350268 | |
| Record name | 6-HYDROXY-3'-METHOXYFLAVONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-3'-methoxyflavone | |
CAS RN |
140439-35-6 | |
| Record name | 6-HYDROXY-3'-METHOXYFLAVONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



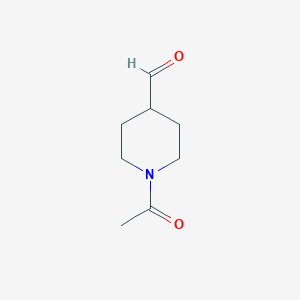
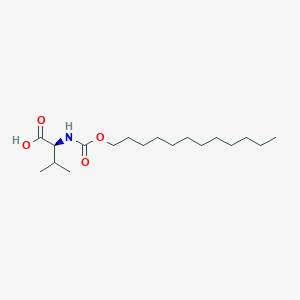
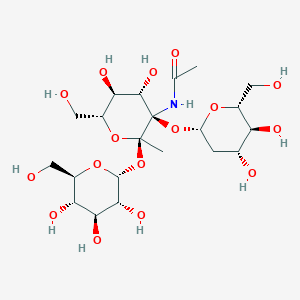
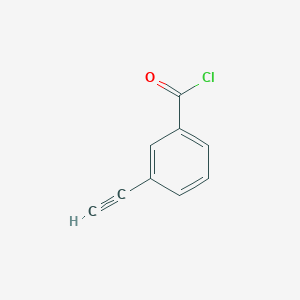
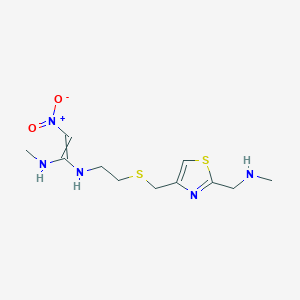
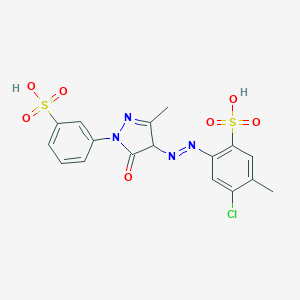
![6-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,10,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,12-dione](/img/structure/B137775.png)
